5-ethyl-2-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. These compounds demonstrated excellent properties as photosensitizers, including good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially valuable for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Chiral Separation
Maier et al. (2005) explored the chiral separation of tamsulosin, a drug used for treating prostate diseases, by capillary electrophoresis using benzenesulfonamide derivatives. This study highlights the role of benzenesulfonamide in enhancing chiral separation techniques, which is crucial for the pharmaceutical industry to ensure drug efficacy and safety (Maier et al., 2005).
Antiviral and Antifungal Activities
Research by Zareef et al. (2007) on novel benzenesulfonamides incorporating the oxadiazole moiety demonstrated promising anti-HIV and antifungal activities. These findings suggest the potential use of benzenesulfonamide derivatives in developing new antiviral and antifungal agents, contributing to the treatment of infectious diseases (Zareef et al., 2007).
Prevention of Cerebral Vasospasm
A study by Zuccarello et al. (1996) on the oral administration of endothelin receptor antagonists containing benzenesulfonamide derivatives showed effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This research opens avenues for using benzenesulfonamide derivatives in therapeutic strategies against cerebral vasospasm, a serious complication following subarachnoid hemorrhage (Zuccarello et al., 1996).
Antiproliferative Agents Development
Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives as potential antiproliferative agents. The study indicated that some derivatives exhibited significant antiproliferative activity against various tumor cell lines, suggesting the application of benzenesulfonamide derivatives in developing new anticancer agents (Motavallizadeh et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-ethyl-2-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-4-13-5-6-15(21-3)16(11-13)22(19,20)17-12-14-7-9-18(2)10-8-14/h5-6,11,14,17H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBMDISLIPVGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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